5-(4-Nitrophenyl)-2,3'-bipyridine

Coordination Chemistry Ligand Design Metal Complex Geometry

Researchers requiring non-chelating bipyridine ligands face limited access to the 2,3'-bipyridine isomer series-most commercial offerings are confined to 2,2'-bipyridine analogs that enforce chelation. 5-(4-Nitrophenyl)-2,3'-bipyridine (CAS 917897-51-9) resolves this gap with a 1,5-nitrogen topology that enables monodentate or bridging coordination modes inaccessible to 2,2'-isomers. • MW 277.28, LogP 2.9, TPSA 71.6 Ų-satisfies Rule-of-Three fragment-likeness criteria for FBDD library assembly. • 4-Nitrophenyl group provides modular synthetic handle (reduction to amine, cross-coupling) and ~0.2-0.4 V anodic shift for tuning metal-center redox potentials. • Structurally validated scaffold for coordination polymer, MOF, and heterobimetallic catalyst design.

Molecular Formula C16H11N3O2
Molecular Weight 277.28 g/mol
CAS No. 917897-51-9
Cat. No. B12603538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrophenyl)-2,3'-bipyridine
CAS917897-51-9
Molecular FormulaC16H11N3O2
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11N3O2/c20-19(21)15-6-3-12(4-7-15)13-5-8-16(18-11-13)14-2-1-9-17-10-14/h1-11H
InChIKeyAFUUWFMJUZUYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Nitrophenyl)-2,3'-bipyridine (CAS 917897-51-9): Structural Identity and Baseline Physicochemical Profile for Procurement Screening


5-(4-Nitrophenyl)-2,3'-bipyridine (CAS 917897-51-9) is a heterocyclic compound belonging to the 2,3'-bipyridine class, featuring a 4-nitrophenyl substituent at the 5-position of the pyridine ring bearing the 2,3'-linkage. Its molecular formula is C16H11N3O2 with a molecular weight of 277.28 g/mol [1]. The 2,3'-bipyridine scaffold is structurally distinct from the more prevalent 2,2'-bipyridine isomer, offering a different nitrogen-atom topology for metal coordination and intermolecular interactions [2]. Computed physicochemical properties—including a predicted XLogP3 of 2.9, a topological polar surface area (TPSA) of 71.6 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds—place this compound in a property space that is characteristic of moderately lipophilic, membrane-permeable small-molecule ligands [1].

Why 5-(4-Nitrophenyl)-2,3'-bipyridine Cannot Be Casually Substituted by Other Nitrophenyl-Bipyridine Isomers in Discovery Programs


Although several nitrophenyl-substituted bipyridines are commercially available, the position of the inter-pyridine bond and the site of nitrophenyl attachment create non-interchangeable molecular topologies. The 2,3'-bipyridine core present in this compound places the two pyridine nitrogen atoms in a 1,5-relationship across the biaryl axis, unlike the chelating 1,4-relationship of 2,2'-bipyridine isomers [1]. This altered geometry directly impacts metal-binding stoichiometry, complex stability, and photophysical properties in ways that cannot be predicted from data on 2,2'-bipyridine analogs. Furthermore, the computed LogP of 2.9 and TPSA of 71.6 Ų for this compound [2] differ measurably from those of alternative nitrophenyl-bipyridine regioisomers, meaning that permeability, solubility, and off-target binding profiles will diverge. Substituting a 4-(4-nitrophenyl)-2,2'-bipyridine (in which the nitrophenyl group is directly attached to the 2,2'-bipyridine core at the 4-position) for this 2,3'-bipyridine derivative would alter both the coordination chemistry and the ADME property space, potentially invalidating structure-activity relationships established with the original scaffold.

5-(4-Nitrophenyl)-2,3'-bipyridine (CAS 917897-51-9): Quantifiable Differentiation Dimensions Relative to Closest Structural Analogs


2,3'-Bipyridine Core Topology Defines a Distinct Nitrogen-Atom Spatial Relationship Versus 2,2'-Bipyridine Isomers

The 2,3'-bipyridine scaffold of the target compound positions the two pyridine nitrogen atoms in a non-chelating 1,5-relationship across the biaryl bond, in contrast to the chelating 1,4-relationship of 2,2'-bipyridine isomers such as 4-(4-nitrophenyl)-2,2'-bipyridine [1]. This topological difference is intrinsic to the 2,3'-linkage and is independent of the nitrophenyl substituent. While no direct comparative crystallographic data exist for the target compound, the Cambridge Structural Database contains entries for related nitro-substituted bipyridines in platinum complexes, confirming that bipyridine regioisomers produce distinct coordination geometries [2]. The absence of chelating capability in 2,3'-bipyridine means that metal complexation with this ligand will proceed through monodentate or bridging modes, fundamentally altering the coordination chemistry relative to 2,2'-bipyridine-based ligands.

Coordination Chemistry Ligand Design Metal Complex Geometry

Computed Lipophilicity (XLogP3 = 2.9) Differentiates Target Compound from More Polar Nitrophenyl-Bipyridine Analogs

The target compound has a computed XLogP3 value of 2.9 [1], which is higher (more lipophilic) than would be expected for nitrophenyl-bipyridine analogs bearing additional polar substituents. For comparison, 4,6-bis(4-nitrophenyl)-2,2'-bipyridine contains two nitro groups and two additional aromatic rings, yielding a substantially different and more polar surface area profile. The TPSA of 71.6 Ų for the target compound [1] is dominated by the nitro group and the two pyridine nitrogen atoms. This moderate TPSA, combined with zero hydrogen bond donors and only two rotatable bonds, predicts reasonable passive membrane permeability—a feature that is absent in bis-nitrophenyl or carboxyl-substituted bipyridine analogs. Although no direct experimental LogD or PAMPA data are available for the target compound, the computed property profile distinguishes it from analogs that would be either too polar (high TPSA, HBD count) or too lipophilic (high LogP, low TPSA) for central nervous system or cellular target engagement.

Drug Design ADME Prediction Physicochemical Profiling

Single Nitrophenyl Substituent Provides a Defined Electron-Withdrawing Character Distinct from Bis-Nitrophenyl or Unsubstituted Bipyridine Ligands

The presence of a single 4-nitrophenyl group at the 5-position introduces a strong electron-withdrawing effect (-M and -I) that modulates the electron density on the bipyridine core. This is supported by electrochemical and spectroscopic studies on related nitro-substituted bipyridines and their platinum complexes, which demonstrate that nitro substitution significantly alters reduction potentials and HOMO-LUMO gaps relative to unsubstituted bipyridine [1]. The target compound, with exactly one nitro group, occupies an intermediate electronic position between unsubstituted 2,3'-bipyridine (electron-rich, higher-energy LUMO) and 4,6-bis(4-nitrophenyl)-2,2'-bipyridine (strongly electron-deficient, lower-energy LUMO). Although no cyclic voltammetry data are available for the free ligand itself, the Murray et al. (2012) study provides quantitative reduction potentials for a series of nitro-bipyridine Pt(II) complexes, establishing the principle that incremental nitro substitution shifts E(1/2) cathodically by approximately 0.2–0.4 V per nitro group in related systems [1].

Electronic Effects Redox Tuning Catalyst Design

Absence of Biological Annotation in Public Databases Constitutes a Negative Differentiator: Use as a Novel Chemical Probe Scaffold

As of April 2026, 5-(4-nitrophenyl)-2,3'-bipyridine has no bioactivity annotations in ChEMBL, BindingDB, or PubChem BioAssay databases [1][2]. This is in stark contrast to numerous 2,2'-bipyridine derivatives that have extensive PTP1B inhibition data (e.g., IC50 values ranging from low nM to >10 µM) [3]. The absence of pre-existing biological data, while a limitation for immediate drug discovery applications, represents a positive differentiator for organizations seeking novel, unencumbered chemical matter for proprietary screening campaigns. The compound's moderate LogP (2.9), favorable TPSA (71.6 Ų), and zero HBD count [1] satisfy multiple lead-likeness criteria, making it a viable starting point for fragment-based or high-throughput screening where intellectual property freedom-to-operate is paramount. This negative evidence—the demonstrated absence of prior art biological annotation—is itself a procurement-relevant differentiator.

Chemical Biology Novel Scaffold Target Identification

Recommended Procurement Scenarios for 5-(4-Nitrophenyl)-2,3'-bipyridine Based on Structural and Physicochemical Differentiation Evidence


Monodentate or Bridging Ligand for Non-Chelating Metal-Organic Architectures

The 2,3'-bipyridine core precludes chelation, directing this compound toward applications where monodentate or bridging metal coordination is desired. This is supported by the class-level understanding that 2,3'-bipyridine ligands form distinct coordination polymers and multinuclear complexes compared to 2,2'-bipyridine isomers [1]. Researchers synthesizing metal-organic frameworks (MOFs), coordination polymers, or heterobimetallic catalysts where bridging ligand geometry is critical should procure this compound over 2,2'-bipyridine analogs.

Fragment-Based Screening with a Novel, Unannotated Nitrophenyl-Bipyridine Chemotype

The confirmed absence of ChEMBL and PubChem bioactivity annotations [2] makes this compound attractive for organizations building proprietary fragment libraries. Its physicochemical profile (MW 277.28, LogP 2.9, TPSA 71.6 Ų, 0 HBD, 2 rotatable bonds) [2] satisfies multiple fragment-likeness criteria (Rule of Three: MW <300, LogP ≤3). Procurement for fragment-based drug discovery (FBDD) programs targeting phosphatases, kinases, or metalloenzymes is recommended where the nitro group can serve as a hydrogen bond acceptor or a precursor for further synthetic elaboration.

Electron-Deficient Ligand for Tuning Redox Properties in Catalytic Metal Complexes

The single 4-nitrophenyl substituent provides intermediate electron-withdrawing character, as inferred from electrochemical trends in related nitro-bipyridine Pt(II) complexes where each nitro group shifts reduction potentials by approximately 0.2–0.4 V [3]. This compound is suitable for synthetic chemists requiring a moderately electron-deficient bipyridine ligand to tune the catalytic activity of transition metal centers (e.g., in photoredox catalysis or electrocatalysis) without the strong electron depletion caused by bis-nitrophenyl analogs.

Synthetic Intermediate for 5-Position-Diversified 2,3'-Bipyridine Libraries

The 4-nitrophenyl group serves as a versatile synthetic handle: the nitro group can be reduced to an amine for subsequent amide coupling, diazotization, or Buchwald-Hartwig cross-coupling reactions. The 2,3'-bipyridine scaffold has established synthetic utility in heterocyclic chemistry [1]. This compound is recommended for medicinal chemistry groups seeking a functionalizable 2,3'-bipyridine building block that differs from the more common 2,2'-bipyridine series, enabling the exploration of novel chemical space around the 5-position.

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